molecular formula C9H10N2O3S B14721043 S-(3-Nitrophenyl) dimethylcarbamothioate CAS No. 13511-86-9

S-(3-Nitrophenyl) dimethylcarbamothioate

Cat. No.: B14721043
CAS No.: 13511-86-9
M. Wt: 226.25 g/mol
InChI Key: XOEQSLOXCQIAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(3-Nitrophenyl) dimethylcarbamothioate: is an organosulfur compound with the molecular formula C9H10N2O3S It is characterized by the presence of a nitrophenyl group attached to a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Nitrophenyl) dimethylcarbamothioate typically involves the reaction of 3-nitrophenol with dimethylcarbamothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production methods may also include purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: S-(3-Nitrophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of S-(3-aminophenyl) dimethylcarbamothioate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: S-(3-aminophenyl) dimethylcarbamothioate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(3-Nitrophenyl) dimethylcarbamothioate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organosulfur compounds and is involved in various chemical transformations.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in studies related to enzyme inhibition or as a probe to investigate biochemical pathways.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers explore its pharmacological properties to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be involved in the formulation of pesticides or other agrochemicals.

Mechanism of Action

The mechanism of action of S-(3-Nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate
  • S-(4-Chloro-2-nitrophenyl) dimethylcarbamothioate
  • S-(4-Bromo-2-nitrophenyl) dimethylcarbamothioate

Comparison: S-(3-Nitrophenyl) dimethylcarbamothioate is unique due to the position of the nitro group on the phenyl ring. This positional difference can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs with different substituents (e.g., fluoro, chloro, bromo), this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

S-(3-nitrophenyl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEQSLOXCQIAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305725
Record name S-(3-Nitrophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13511-86-9
Record name NSC171517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(3-Nitrophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.